Cas no 80910-01-6 (2-{(4-Methoxyphenyl)methoxymethyl}oxirane)

2-{(4-Methoxyphenyl)methoxymethyl}oxirane is a specialized epoxide compound featuring a methoxyphenyl-substituted methoxymethyl group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and fine chemical applications. The presence of the epoxide ring offers reactivity for nucleophilic ring-opening reactions, enabling the introduction of functional groups under controlled conditions. The methoxy substituent enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is particularly useful in the development of chiral building blocks or polymer precursors, where selective reactivity and structural versatility are required. Proper handling under inert conditions is recommended due to the epoxide's sensitivity to moisture and nucleophiles.
2-{(4-Methoxyphenyl)methoxymethyl}oxirane structure
80910-01-6 structure
Product Name:2-{(4-Methoxyphenyl)methoxymethyl}oxirane
CAS No:80910-01-6
MF:C11H14O3
MW:194.227063655853
CID:1801878
PubChem ID:2774076
Update Time:2025-05-28

2-{(4-Methoxyphenyl)methoxymethyl}oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, [[(4-methoxyphenyl)methoxy]methyl]-
    • 2-?[[(4-?methoxyphenyl)?methoxy]?methyl]?Oxirane
    • 2-[(4-methoxyphenyl)methoxymethyl]oxirane
    • Z56346896
    • MFCD01569587
    • SCHEMBL9234580
    • DTXSID20378874
    • AKOS017268695
    • 4-methoxybenzyl glycidyl ether
    • 2-{[(4-methoxybenzyl)oxy]methyl}oxirane
    • EN300-09431
    • 2-([(4-METHOXYBENZYL)OXY]METHYL)OXIRANE
    • DB-025649
    • G38694
    • 2-{[(4-methoxyphenyl)methoxy]methyl}oxirane
    • 2-(((4-Methoxybenzyl)oxy)methyl)oxirane
    • 80910-01-6
    • AKOS000246927
    • QWWVSLBMMUDNTB-UHFFFAOYSA-N
    • Glycidyl p-methoxybenzyl ether
    • CS-0221553
    • 2-(((4-methoxybenzyl)oxy)methyl) oxirane
    • 2-{(4-Methoxyphenyl)methoxymethyl}oxirane
    • Inchi: 1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3
    • InChI Key: QWWVSLBMMUDNTB-UHFFFAOYSA-N
    • SMILES: O1CC1COCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 194.094294304g/mol
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 31Ų

2-{(4-Methoxyphenyl)methoxymethyl}oxirane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M228503-50mg
2-{[(4-Methoxyphenyl)methoxy]methyl}oxirane
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$ 50.00 2022-06-04
TRC
M228503-100mg
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$ 95.00 2022-06-04
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$ 320.00 2022-06-04
Enamine
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$46.0 2023-10-28
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Enamine
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Enamine
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Enamine
EN300-09431-1.0g
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$284.0 2023-05-01
Enamine
EN300-09431-2.5g
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Enamine
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